molecular formula C12H13NO3 B1526080 1-Oxa-5-azaspiro[2.3]hexane-5-carboxylic acid phenylmethyl ester CAS No. 934664-22-9

1-Oxa-5-azaspiro[2.3]hexane-5-carboxylic acid phenylmethyl ester

Cat. No. B1526080
Key on ui cas rn: 934664-22-9
M. Wt: 219.24 g/mol
InChI Key: YRLVOLHADPETMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915250B2

Procedure details

Phenylmethyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate (165 mg, 0.75 mmol), prepared using procedures similar to those described in Reference 3, in THF (1 mL) was added to anhydrous ammonia saturated in THF (10 mL) and the mixture was allowed to stir in a sealed vessel at room temperature over 24 hours. The solution was then concentrated and taken back into THF (1 mL) followed by addition of di-tert-butyldicarbonate (164 mg, 0.75 mmol) and stirred for one hour at room temperature. The mixture was then concentrated and the residue purified by silica gel flash chromatography using hexanes:ethyl acetate (1:1) as eluent to give phenylmethyl 3-[({[(1,1-dimethylethyl)oxy]carbonyl}amino)methyl]-3-hydroxyazetidine-1-carboxylate (16.5 mg, 7% yield) and unreacted epoxide (120 mg, 73% recovery). 1H-NMR (400 MHz, CDCl3): 7.34 (m, 5H), 5.10 (br, 1H), 5.09 (s, 2H), 4.68 (s, 1H), 3.90 (dd AB, 4H), 3.41 (d, 2H), 1.44 (s, 9H).
Quantity
165 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
164 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Yield
73%

Identifiers

REACTION_CXSMILES
[O:1]1[C:3]2([CH2:6][N:5]([C:7]([O:9][CH2:10][C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)=[O:8])[CH2:4]2)[CH2:2]1.[NH3:17].[C:18]([O:22][C:23]([O:25]C(OC(C)(C)C)=O)=O)([CH3:21])([CH3:20])[CH3:19]>C1COCC1>[CH3:19][C:18]([O:22][C:23]([NH:17][CH2:2][C:3]1([OH:1])[CH2:6][N:5]([C:7]([O:9][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:8])[CH2:4]1)=[O:25])([CH3:21])[CH3:20]

Inputs

Step One
Name
Quantity
165 mg
Type
reactant
Smiles
O1CC12CN(C2)C(=O)OCC2=CC=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
164 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)OC(=O)OC(C)(C)C
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir in a sealed vessel at room temperature over 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated
STIRRING
Type
STIRRING
Details
stirred for one hour at room temperature
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel flash chromatography

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC(C)(C)OC(=O)NCC1(CN(C1)C(=O)OCC1=CC=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 16.5 mg
YIELD: PERCENTYIELD 7%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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